molecular formula C8H17ClN2O B2817380 N-(3-Methylpiperidin-4-yl)acetamide hydrochloride CAS No. 2193066-82-7

N-(3-Methylpiperidin-4-yl)acetamide hydrochloride

Cat. No.: B2817380
CAS No.: 2193066-82-7
M. Wt: 192.69
InChI Key: ODVJVGHVPMOZJT-UHFFFAOYSA-N
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Description

N-(3-Methylpiperidin-4-yl)acetamide hydrochloride is a chemical compound with the molecular formula C8H17ClN2O and a molecular weight of 192.69.

Preparation Methods

The synthesis of N-(3-Methylpiperidin-4-yl)acetamide hydrochloride typically involves the reaction of 3-methylpiperidine with acetic anhydride, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-(3-Methylpiperidin-4-yl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted amide derivatives.

Scientific Research Applications

N-(3-Methylpiperidin-4-yl)acetamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: This compound is utilized in the study of biological processes and as a tool for investigating the function of specific proteins or enzymes.

    Medicine: this compound is explored for its potential therapeutic applications, including its use in drug development and as a pharmacological agent.

    Industry: It is employed in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-Methylpiperidin-4-yl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-(3-Methylpiperidin-4-yl)acetamide hydrochloride can be compared with other similar compounds, such as:

    N-(4-Methylpiperidin-4-yl)acetamide hydrochloride: This compound has a similar structure but with a different position of the methyl group on the piperidine ring.

    N-(3-Ethylpiperidin-4-yl)acetamide hydrochloride: This compound has an ethyl group instead of a methyl group on the piperidine ring, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3-methylpiperidin-4-yl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-6-5-9-4-3-8(6)10-7(2)11;/h6,8-9H,3-5H2,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVJVGHVPMOZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1NC(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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